4-Fluorobenzoyl-d4 chloride
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Overview
Description
4-Fluorobenzoyl-d4 chloride: is a deuterium-labeled derivative of 4-fluorobenzoyl chloride. It is a chemical compound with the molecular formula C7D4ClFO. The deuterium labeling is often used in research to study reaction mechanisms and metabolic pathways due to its stability and distinguishable mass from hydrogen.
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of 4-fluorobenzoyl chloride typically involves the chlorination of 4-fluorotoluene. The process can be summarized as follows:
Chlorination: 4-fluorotoluene is subjected to chlorination under ultraviolet light at temperatures between 70-85°C to form 4-fluorotrichlorotoluene.
Industrial Production Methods: Industrial production methods for 4-fluorobenzoyl chloride follow similar synthetic routes but are optimized for large-scale production. This involves continuous flow reactors and advanced purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions: 4-Fluorobenzoyl chloride undergoes several types of chemical reactions, including:
Substitution Reactions: It reacts with nucleophiles such as amines, alcohols, and thiols to form amides, esters, and thioesters, respectively.
Friedel-Crafts Acylation: It can participate in Friedel-Crafts acylation reactions with aromatic compounds to form ketones.
Common Reagents and Conditions:
Amines: Reacts under mild conditions to form amides.
Alcohols: Requires a base such as pyridine to form esters.
Thiols: Reacts in the presence of a base to form thioesters.
Major Products:
Amides: Formed from reactions with amines.
Esters: Formed from reactions with alcohols.
Thioesters: Formed from reactions with thiols.
Scientific Research Applications
4-Fluorobenzoyl-d4 chloride is used extensively in scientific research due to its unique properties:
Chemistry: It is used as a reagent in organic synthesis to introduce the 4-fluorobenzoyl group into molecules.
Biology: Utilized in the study of enzyme mechanisms and metabolic pathways due to its deuterium labeling.
Medicine: Employed in the synthesis of pharmaceuticals where the 4-fluorobenzoyl group is a key structural component.
Industry: Used in the production of advanced materials such as polyphenylene ether and thioether ketones.
Mechanism of Action
The mechanism of action of 4-fluorobenzoyl-d4 chloride involves its role as an acylating agent. It reacts with nucleophiles to form various derivatives:
Nucleophilic Attack: The nucleophile attacks the carbonyl carbon of this compound, leading to the formation of a tetrahedral intermediate.
Elimination: The intermediate collapses, eliminating a chloride ion and forming the final product (amide, ester, or thioester).
Comparison with Similar Compounds
4-Fluorobenzoyl chloride: The non-deuterated version of 4-fluorobenzoyl-d4 chloride.
4-Fluorobenzyl chloride: Another fluorinated benzoyl compound used in organic synthesis.
2,3,4,5-Tetrafluorobenzoyl chloride: A compound with multiple fluorine substitutions on the benzoyl ring.
Uniqueness: this compound is unique due to its deuterium labeling, which makes it particularly useful in studies involving mass spectrometry and tracing metabolic pathways. The presence of deuterium atoms provides a distinct mass difference, allowing for precise tracking in complex biological systems.
Properties
Molecular Formula |
C7H4ClFO |
---|---|
Molecular Weight |
162.58 g/mol |
IUPAC Name |
2,3,5,6-tetradeuterio-4-fluorobenzoyl chloride |
InChI |
InChI=1S/C7H4ClFO/c8-7(10)5-1-3-6(9)4-2-5/h1-4H/i1D,2D,3D,4D |
InChI Key |
CZKLEJHVLCMVQR-RHQRLBAQSA-N |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1C(=O)Cl)[2H])[2H])F)[2H] |
Canonical SMILES |
C1=CC(=CC=C1C(=O)Cl)F |
Origin of Product |
United States |
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